

Mordant Orange 1 safety data sheet and handling precautions

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Compound of Interest

Compound Name: Mordant Orange 1

Cat. No.: B1664777

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Mordant Orange 1: A Technical Safety and Handling Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data, handling precautions, and toxicological information for **Mordant Orange 1** (C.I. 14030), an azo dye. Due to the limited availability of specific experimental data for this compound, this guide also incorporates information on the metabolism and toxicity of its constituent chemical class (azo dyes) and its predicted metabolites, 4-nitroaniline and salicylic acid. All information is intended for use by trained professionals in a laboratory or industrial setting.

Physical and Chemical Properties

Mordant Orange 1 is an orange-brown solid powder.^{[1][2]} Its key physical and chemical properties are summarized below.

Property	Value	Source(s)
Synonyms	Alizarin Yellow R, 5-(4-Nitrophenylazo)salicylic acid	[3][4][5][6]
CAS Number	2243-76-7	[1][2][4][6][7][8][9][10][11]
Molecular Formula	C ₁₃ H ₉ N ₃ O ₅	[1][4][6][7][10][12]
Molecular Weight	287.23 g/mol	[1][6][7][12]
Appearance	Orange-brown powder/solid	[1][2][3]
Melting Point	240 °C (decomposes)	[7][13]
Solubility	Soluble in water and ethanol. [9]	[9]

Hazard Identification and Classification

Mordant Orange 1 is classified as a hazardous substance.[1] The primary routes of exposure are ingestion, inhalation of dust, and contact with skin and eyes.[1][3][13] The GHS classifications from various safety data sheets are summarized below.

Hazard Class	Hazard Statement	Pictogram	Source(s)
Acute Toxicity (Oral)	H302: Harmful if swallowed.	GHS07 (Exclamation Mark)	[5][7][8][10][11][14]
Serious Eye Damage/Eye Irritation	H319: Causes serious eye irritation.	GHS07 (Exclamation Mark)	[5][7][8][10][11][14]
Skin Irritation	Irritating to skin.	-	[1]
Skin Sensitization	May cause sensitization by skin contact.	-	[1]
Carcinogenicity	May cause cancer.	-	[1]

Note: The GHS classifications for skin irritation, sensitization, and carcinogenicity are not universally listed across all SDSs, indicating potential variability in classification based on available data or interpretation.

Toxicological Data

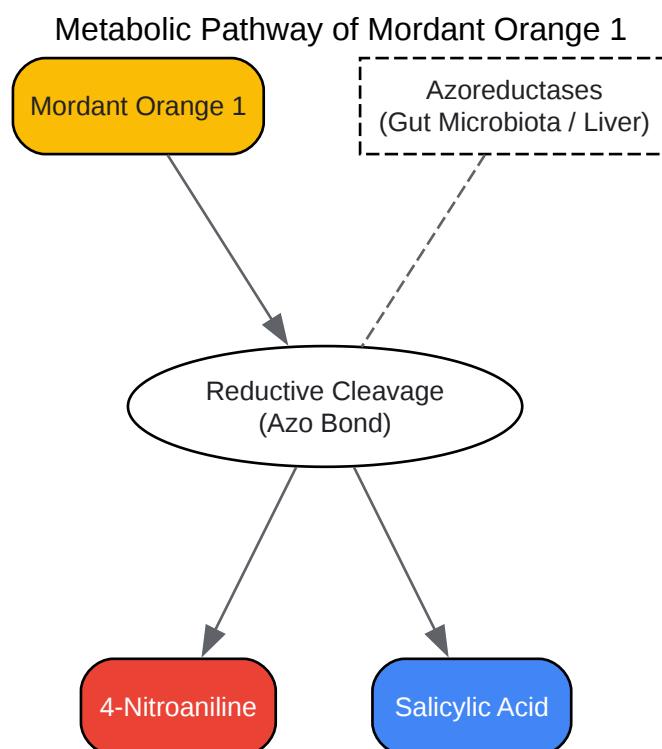
Detailed toxicological studies on **Mordant Orange 1** are not widely available in the public domain. Much of the concern regarding its toxicity stems from its nature as an azo dye, which can be metabolized into potentially harmful aromatic amines.[\[1\]](#)[\[10\]](#)[\[15\]](#)[\[16\]](#)

Endpoint	Data	Source(s)
Acute Oral Toxicity (LD50)	500.1 mg/kg (Rat)	[9]
Eye Irritation	Causes serious eye damage. [1] Risk of serious damage to eyes. [1]	[1]
Skin Irritation	Can cause inflammation of the skin on contact in some individuals and may accentuate pre-existing dermatitis. [1]	[1]
Skin Sensitization	May cause sensitization by skin contact, manifesting as contact eczema. [1]	[1]
Germ Cell Mutagenicity	Equivocal evidence (Histidine reversion - Ames test).	[9]
Carcinogenicity	Considered a potential carcinogen because, as an azo dye, it can be cleaved into carcinogenic arylamines. [1]	[1]

Metabolic and Toxicological Pathways

Metabolic Pathway of Mordant Orange 1

The primary metabolic pathway for azo dyes like **Mordant Orange 1** involves the reductive cleavage of the azo bond ($N=N$).^{[1][10][15][16]} This reaction is catalyzed by azoreductase enzymes produced by intestinal microorganisms and/or hepatic enzymes.^{[10][16]} This cleavage breaks the molecule into its constituent aromatic amines. For **Mordant Orange 1**, these metabolites are 4-nitroaniline and salicylic acid.



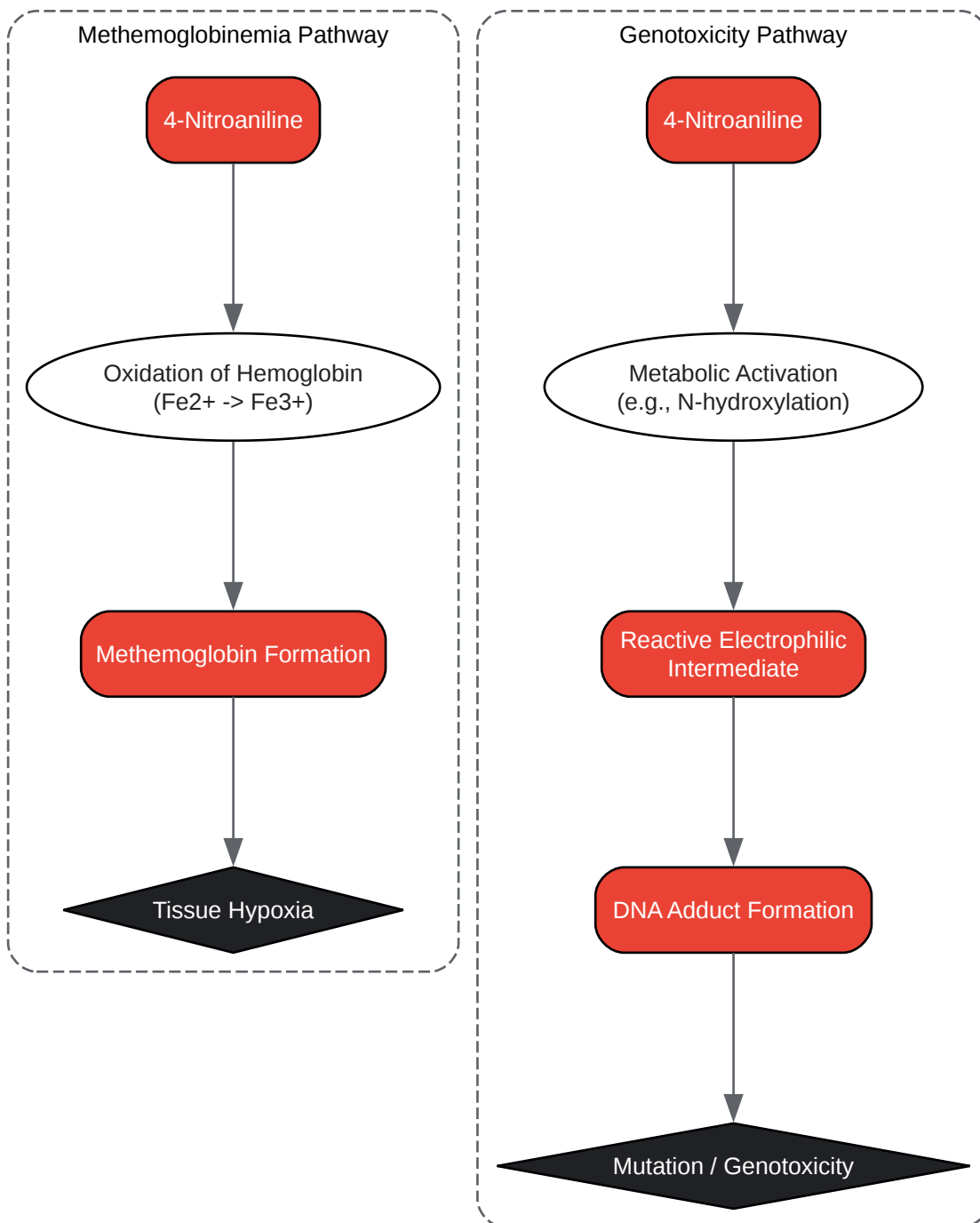
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Caption: Metabolic breakdown of **Mordant Orange 1**.

Proposed Toxicological Pathway of 4-Nitroaniline

The toxicity of **Mordant Orange 1** is largely attributed to its metabolite, 4-nitroaniline.^{[17][18]} ^[19] 4-Nitroaniline is toxic and can induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing the blood's ability to carry oxygen.^{[18][19]} Furthermore, aromatic amines can undergo metabolic activation in the liver, forming reactive electrophilic species that can bind to DNA, leading to mutations and potentially initiating carcinogenesis.^[1] ^[15]

Proposed Toxicological Pathway of 4-Nitroaniline



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Caption: Potential toxicological pathways of the 4-nitroaniline metabolite.

Experimental Protocols

While specific studies detailing the toxicological testing of **Mordant Orange 1** are not publicly available, the following sections describe the standard methodologies that would be employed to assess the key toxicological endpoints according to OECD guidelines.

Acute Oral Toxicity

Acute oral toxicity is typically assessed using a method like the OECD Guideline 423 (Acute Oral Toxicity – Acute Toxic Class Method).

- **Principle:** This is a stepwise procedure with the use of a minimal number of animals. The method involves administering the substance orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality of the animals dosed at one step will determine the next step.
- **Procedure:** A single dose of the substance is administered by gavage to fasted animals (typically rats). Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days. A post-mortem examination of major organs is performed on all animals. The LD50 value is then estimated based on the results.

Eye Irritation

In vitro methods are now preferred to reduce animal testing. OECD Guideline 492 (Reconstructed human Cornea-like Epithelium (RhCE) test method) is a common protocol.[\[20\]](#)
[\[21\]](#)

- **Principle:** This method uses a three-dimensional RhCE tissue model that mimics the human cornea.[\[20\]](#)[\[21\]](#) The test substance is applied topically to the tissue surface. Cell viability is measured after exposure and a post-treatment incubation period. A reduction in cell viability below a certain threshold indicates the potential for eye irritation.
- **Procedure:** The test substance (50 µL for liquids, 50 mg for solids) is applied to duplicate tissue models for a set exposure time (e.g., 30 minutes for liquids, 6 hours for solids).[\[20\]](#) After exposure, the tissues are rinsed and incubated. Cell viability is quantified using the MTT assay, which measures mitochondrial dehydrogenase activity.[\[20\]](#)[\[22\]](#) The percentage viability is compared to negative controls to classify the substance's irritation potential.

Skin Sensitization

A battery of in chemico and in vitro tests are used, following the Adverse Outcome Pathway (AOP) for skin sensitization, as outlined in various OECD guidelines.[23][24]

- Principle: The AOP for skin sensitization involves four key events.[23] Different assays target different events:
 - Key Event 1 (Protein Binding): The Direct Peptide Reactivity Assay (DPRA, OECD 442C) measures the reactivity of the chemical with model synthetic peptides containing cysteine and lysine.
 - Key Event 2 (Keratinocyte Activation): The ARE-Nrf2 Luciferase Test Method (e.g., KeratinoSens™, OECD 442D) uses a reporter gene assay in a keratinocyte cell line to measure the activation of the Keap1-Nrf2-ARE pathway.
 - Key Event 3 (Dendritic Cell Activation): The human Cell Line Activation Test (h-CLAT, OECD 442E) measures the expression of cell surface markers (CD54 and CD86) on a monocytic cell line (THP-1) following exposure to the test substance.
- Procedure: Each assay is performed according to its specific protocol. A "2 out of 3" approach, where results from assays covering at least two of the first three key events are combined, is often used to predict sensitization potential.[24]

Mutagenicity

The most common initial screening test for mutagenicity is the Bacterial Reverse Mutation Test, or Ames test (OECD Guideline 471).[25][26]

- Principle: This test uses several strains of *Salmonella typhimurium* and *Escherichia coli* with mutations in genes involved in histidine or tryptophan synthesis, respectively. These bacteria cannot grow in a medium lacking the specific amino acid. The test substance is incubated with the bacteria, with and without a metabolic activation system (S9 mix from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on the amino-acid-deficient medium.
- Procedure: The test substance, at several concentrations, is combined with the bacterial tester strains on agar plates.[26] After incubation for 48-72 hours, the number of revertant colonies is counted and compared to the number of spontaneous revertant colonies on

control plates. A significant, dose-related increase in revertant colonies indicates a mutagenic potential.

Handling Precautions and Safety Measures

Given the hazards, strict safety protocols must be followed when handling **Mordant Orange 1**.

Engineering Controls

- Use in a well-ventilated area, preferably within a chemical fume hood, to minimize dust inhalation.[\[7\]](#)[\[13\]](#)
- Ensure emergency exits and risk-elimination areas are clearly defined and accessible.[\[7\]](#)

Personal Protective Equipment (PPE)

- Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[\[7\]](#)[\[27\]](#)
- Skin Protection: Handle with chemical-impermeable gloves (inspected prior to use). Wear a lab coat or other protective clothing to prevent skin contact.[\[3\]](#)[\[7\]](#)[\[27\]](#)
- Respiratory Protection: If dust is generated, use an appropriate NIOSH-certified respirator or a full-face respirator if exposure limits are exceeded.[\[3\]](#)[\[7\]](#)[\[13\]](#)[\[27\]](#)

Spill and Disposal Procedures

- Minor Spills: Avoid generating dust.[\[3\]](#)[\[13\]](#) Sweep or vacuum up the material using a HEPA-filtered vacuum cleaner and place it in a suitable, labeled container for disposal.[\[13\]](#)
- Major Spills: Evacuate the area and move upwind.[\[13\]](#) Wear full-body protective clothing and a self-contained breathing apparatus. Prevent the spillage from entering drains or waterways.[\[7\]](#)[\[13\]](#)
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste.[\[14\]](#)

First Aid Measures

- Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[\[3\]](#)[\[7\]](#)[\[27\]](#)
- Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[\[3\]](#)[\[7\]](#)[\[27\]](#)
- Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[\[3\]](#)[\[7\]](#)[\[27\]](#)
- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[\[3\]](#)[\[7\]](#)[\[27\]](#)

Conclusion

Mordant Orange 1 is a hazardous chemical that is harmful if swallowed and causes serious eye irritation.[\[7\]](#)[\[8\]](#)[\[10\]](#)[\[14\]](#) Its primary toxicological risk is associated with its metabolic breakdown into 4-nitroaniline, a known toxic and potentially carcinogenic substance.[\[1\]](#)[\[18\]](#) Due to a lack of comprehensive, publicly available toxicological data on the parent compound, all handling should proceed with caution, assuming the potential for skin sensitization and carcinogenicity. Strict adherence to the handling precautions, engineering controls, and PPE recommendations outlined in this guide is critical to ensure the safety of all personnel.

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